molecular formula C7H16N2O B13518380 2-(Piperazin-2-yl)propan-2-ol

2-(Piperazin-2-yl)propan-2-ol

Cat. No.: B13518380
M. Wt: 144.21 g/mol
InChI Key: XGAXJTWDJSHRBT-UHFFFAOYSA-N
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Description

2-(Piperazin-2-yl)propan-2-ol is a chemical compound that features a piperazine ring attached to a propanol moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of both a piperazine ring and an alcohol group in its structure allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperazin-2-yl)propan-2-ol typically involves the reaction of piperazine with an appropriate alkylating agent. One common method is the alkylation of piperazine with 2-chloropropanol under basic conditions. The reaction can be carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-(Piperazin-2-yl)propan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield a ketone or carboxylic acid, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

2-(Piperazin-2-yl)propan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor agonists.

    Industry: The compound can be used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Piperazin-2-yl)propan-2-ol depends on its specific application. In medicinal chemistry, it may act as a ligand for various receptors or enzymes, modulating their activity. The piperazine ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, while the alcohol group can participate in additional hydrogen bonding.

Comparison with Similar Compounds

2-(Piperazin-2-yl)propan-2-ol can be compared with other similar compounds, such as:

    3-(Piperazin-1-yl)propan-2-ol: This compound has a similar structure but with the piperazine ring attached at a different position.

    1-(2-Hydroxyethyl)piperazine: This compound features a hydroxyethyl group instead of a propanol moiety.

    N-(2-Hydroxypropyl)piperazine: Similar to this compound, but with a different substitution pattern on the piperazine ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

2-piperazin-2-ylpropan-2-ol

InChI

InChI=1S/C7H16N2O/c1-7(2,10)6-5-8-3-4-9-6/h6,8-10H,3-5H2,1-2H3

InChI Key

XGAXJTWDJSHRBT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CNCCN1)O

Origin of Product

United States

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